3-(2-Hydroxyethyl)oxolan-2-one
Overview
Description
3-(2-Hydroxyethyl)oxolan-2-one is an organic compound that belongs to the group of alcohols and has a cycloalkyl, cyclohexanone, ester, or aryl group . It is commonly used in the synthesis of caprolactones and amines . This compound is also known for its applications as a solvent and catalyst in various chemical reactions .
Scientific Research Applications
3-(2-Hydroxyethyl)oxolan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of caprolactones and am
Safety and Hazards
Mechanism of Action
Target of Action
3-(2-Hydroxyethyl)oxolan-2-one is an organic compound that belongs to the group of alcohols and has a cycloalkyl, cyclohexanone, ester, or aryl group . It is primarily used for the synthesis of caprolactones and amines . The primary targets of this compound are therefore the molecules involved in these synthesis processes.
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, the reaction of this compound with primary amines in the presence of acidic catalysts leads to the formation of acyl groups . This compound can also be used as a solvent or as a catalyst in reactions such as hydrogenation, esterification, and alkylation .
Biochemical Pathways
Given its role in the synthesis of caprolactones and amines , it can be inferred that it plays a role in the biochemical pathways involving these compounds.
Result of Action
The result of the action of this compound is the formation of new compounds such as caprolactones and amines . In a specific reaction, it was observed that 98% of MAA had been transformed into 3-(2’-hydroxyethyl)-dihydro-2-(3H)furanone with a selectivity of >65% .
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. For instance, in one reaction, the mixture was heated to 60 °C within 0.5 h and kept at this temperature for 25 h . This indicates that temperature is a critical factor in the compound’s reactions.
Biochemical Analysis
Biochemical Properties
3-(2-Hydroxyethyl)oxolan-2-one plays a significant role in biochemical reactions, particularly in the synthesis of caprolactones and amines. It interacts with primary amines in the presence of acidic catalysts to form acyl groups . Additionally, it can act as a stabilizer in plastics and participate in reactions such as hydrogenation, esterification, and alkylation . The compound’s interactions with enzymes, proteins, and other biomolecules are crucial for its function in these reactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to act as a solvent or catalyst can alter the cellular environment, leading to changes in cellular processes . These effects are essential for understanding the compound’s role in biochemical research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with primary amines and acidic catalysts leads to the formation of acyl groups, which are crucial for its function in biochemical reactions . These molecular mechanisms are vital for understanding the compound’s role in various biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are essential factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its stability under specific conditions, but its degradation can lead to changes in its biochemical properties . Understanding these temporal effects is crucial for its application in research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Studies have shown that there is a threshold effect, where the compound’s impact on cellular function changes significantly with dosage . Understanding these dosage effects is essential for its safe and effective use in research.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its function. The compound’s role in the synthesis of caprolactones and amines is a key aspect of its metabolic activity . Additionally, its effects on metabolic flux and metabolite levels are crucial for understanding its role in biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its function. The compound interacts with transporters and binding proteins that influence its localization and accumulation . Understanding these interactions is crucial for its application in biochemical research.
Subcellular Localization
The subcellular localization of this compound is vital for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . These factors are essential for understanding the compound’s role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Hydroxyethyl)oxolan-2-one typically involves the reaction of ethylene oxide with gamma-butyrolactone under controlled conditions . The reaction is catalyzed by acidic or basic catalysts to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions are optimized for maximum yield and purity . The process involves continuous monitoring of temperature, pressure, and catalyst concentration to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Hydroxyethyl)oxolan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the reactants used.
Properties
IUPAC Name |
3-(2-hydroxyethyl)oxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-3-1-5-2-4-9-6(5)8/h5,7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VETGLMIFHQKKJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801269388 | |
Record name | Dihydro-3-(2-hydroxyethyl)-2(3H)-furanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801269388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78344-32-8 | |
Record name | Dihydro-3-(2-hydroxyethyl)-2(3H)-furanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78344-32-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydro-3-(2-hydroxyethyl)-2(3H)-furanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801269388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2(3H)-Furanone, dihydro-3-(2-hydroxyethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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